molecular formula C21H22N4 B611396 TLR7-Agonist-31 CAS No. 1229024-57-0

TLR7-Agonist-31

Cat. No.: B611396
CAS No.: 1229024-57-0
M. Wt: 330.44
InChI Key: CQBDMXYZNLJUFT-UHFFFAOYSA-N
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Description

  • The imidazoquinoline scaffold is then subjected to alkyl substitution at the imidazolemethyne carbon using triazolyl click chemistry.
  • Reaction conditions: The reaction is performed in the presence of copper(I) iodide as a catalyst and sodium ascorbate as a reducing agent in a solvent such as dimethyl sulfoxide.

Industrial Production Methods

The industrial production of TLR7-Agonist-31 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Preparation of Imidazoquinoline Scaffold

    • The imidazoquinoline scaffold is synthesized by reacting an imidazole derivative with an appropriate aldehyde under acidic conditions.
    • Reaction conditions: The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

TLR7-Agonist-31 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Substitution reactions are commonly employed to introduce different substituents on the imidazoquinoline scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinoline derivatives, which are evaluated for their biological activity and specificity towards TLR7 .

Scientific Research Applications

Chemistry

In chemistry, TLR7-Agonist-31 is used as a model compound to study the structure-activity relationship of imidazoquinoline derivatives. Researchers investigate how different substituents on the imidazoquinoline scaffold affect its activity and specificity towards TLR7 .

Biology

In biology, this compound is used to study the activation of antigen-presenting cells and the subsequent immune response. It is also used to investigate the signaling pathways involved in TLR7 activation and the production of cytokines .

Medicine

In medicine, this compound has shown potential as a vaccine adjuvant and in cancer immunotherapy. It enhances the immune response to vaccines by activating antigen-presenting cells and promoting the production of cytokines. In cancer therapy, it is used to stimulate the immune system to recognize and attack tumor cells .

Industry

In the pharmaceutical industry, this compound is used in the development of new immunotherapeutic agents. Its ability to enhance the immune response makes it a valuable tool in the design of vaccines and cancer therapies .

Mechanism of Action

TLR7-Agonist-31 exerts its effects by binding to Toll-like receptor 7, which is located on the membrane of endosomes in immune cells such as dendritic cells and macrophages. Upon binding, TLR7 undergoes a conformational change that triggers a signaling cascade involving the MyD88 adaptor protein. This leads to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). These cytokines enhance the activation and maturation of antigen-presenting cells, leading to a robust adaptive immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TLR7-Agonist-31

This compound is unique due to its specific structural modifications that enhance its activity and specificity towards TLR7This makes this compound a valuable tool in the development of new immunotherapeutic agents and vaccine adjuvants .

Properties

CAS No.

1229024-57-0

Molecular Formula

C21H22N4

Molecular Weight

330.44

IUPAC Name

1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

InChI

InChI=1S/C21H22N4/c1-2-3-13-18-24-19-20(25(18)14-15-9-5-4-6-10-15)16-11-7-8-12-17(16)23-21(19)22/h4-12H,2-3,13-14H2,1H3,(H2,22,23)

InChI Key

CQBDMXYZNLJUFT-UHFFFAOYSA-N

SMILES

NC1=NC2=CC=CC=C2C3=C1N=C(CCCC)N3CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TLR7-Agonist-31;  TLR7Agonist31;  TLR7 Agonist 31;  TLR7Agonist-31;  TLR7 Agonist-31

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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